4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline

Lipophilicity Physicochemical Properties ADME Prediction

Researchers requiring a tetrasubstituted nitroaniline with a precisely balanced LogP (3.78) for CNS-lead optimization often face inconsistent purity and supply. 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline (CAS 1280786-88-0) directly addresses this with its orthogonal bromo/nitro handles for stepwise diversification and an N-ethyl group that eliminates protection/deprotection steps required for N-unsubstituted analogs. • Orthogonal reactivity: Br for Pd cross-coupling; NO₂ reducible to NH₂ without disturbing N-Et. • Balanced LogP 3.78 aligns with CNS and oral-bioavailability property space. • Immediate supply from stock; 98% purity with full analytical documentation.

Molecular Formula C10H13BrN2O3
Molecular Weight 289.129
CAS No. 1280786-88-0
Cat. No. B597598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline
CAS1280786-88-0
Synonyms4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline
Molecular FormulaC10H13BrN2O3
Molecular Weight289.129
Structural Identifiers
SMILESCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OCC
InChIInChI=1S/C10H13BrN2O3/c1-3-12-8-6-10(16-4-2)7(11)5-9(8)13(14)15/h5-6,12H,3-4H2,1-2H3
InChIKeyGVTPMIRSLYSXIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline Baseline & Structure


4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline (CAS: 1280786-88-0) is a polysubstituted aromatic amine belonging to the nitroaniline class, characterized by a 1,2,4,5-tetrasubstituted benzene core bearing bromo, ethoxy, nitro, and N-ethylamino substituents . This specific substitution pattern imparts distinct electronic and steric properties that differentiate it from simpler nitroaniline derivatives. It is commercially available as a research chemical building block with typical purities of 95-98% , primarily intended for use as an intermediate in organic synthesis and medicinal chemistry explorations .

1
Polysubstituted nitroaniline building block for medicinal chemistry explorations
Synthesis intermediate workflow
2
Bromo handle supports palladium-catalyzed cross-coupling diversification
Suzuki-Miyaura coupling fit
3
Balanced intermediate lipophilicity profile for diverse reaction media
Selection context for organic/aqueous phase compatibility

4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline Substitution Risks


Within the class of bromo-ethoxy-nitroanilines, subtle changes to the N-alkyl substituent or substitution pattern result in quantifiably different physicochemical properties that critically impact synthetic utility and reaction outcomes. For instance, the N-ethyl derivative exhibits a calculated LogP approximately 0.34 units higher than its non-alkylated analog 4-bromo-5-ethoxy-2-nitroaniline, and nearly 0.8 units lower than the N-butyl derivative [1]. Such differences in lipophilicity directly influence solubility, chromatographic behavior, and the compound's suitability as a coupling partner in cross-coupling reactions or as a pharmacophore precursor. Consequently, assuming functional interchangeability among analogs without quantitative verification introduces significant risk of synthetic failure or non-reproducible results [2].

LogP shift N-unsubstituted or longer N-alkyl analogs may alter lipophilicity-driven solubility and chromatographic behavior, potentially limiting reaction transferability.
MW mismatch Bulkier N-alkyl substituents increase molecular weight and conformational flexibility, which may shift coupling efficiency and downstream lead-optimization profiles.
Purity variance Supplier purity grades can differ among analogs; assuming equivalent specification without verification may introduce batch-dependent synthetic outcomes.

4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline Differentiation Guide


LogP Lipophilicity Comparison

The computed octanol-water partition coefficient (LogP) for 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline is 3.78 [1]. This value lies between the LogP of the unsubstituted aniline analog (4-bromo-5-ethoxy-2-nitroaniline, LogP = 3.44) and the N-butyl derivative (4-bromo-N-butyl-5-ethoxy-2-nitroaniline, LogP = 4.56) .

LogP lipophilicity
Cross-study comparable
Target LogP = 3.78; ΔLogP +0.34 vs unsubstituted, -0.78 vs N-butyl
Supports intermediate solubility profile selection for synthetic media.
Predicted values; experimental confirmation recommended.
Lipophilicity Physicochemical Properties ADME Prediction

Molecular Weight and TPSA Profile

4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline possesses a molecular weight of 289.13 g/mol and a topological polar surface area (TPSA) of 64.4-67.1 Ų [1]. Its molecular weight is intermediate between the N-unsubstituted analog (261.07 g/mol) and the N-isopropyl analog (303.16 g/mol) .

Molecular weight & TPSA
Cross-study comparable
MW = 289.13 g/mol; TPSA = 64.4–67.1 Ų
Indicates moderate permeability potential in drug-discovery contexts.
Calculated descriptors; may support lead-optimization screening.
Molecular Descriptors Drug-likeness Physicochemical Profiling

Research-Grade Purity and Availability

Commercially, 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline is offered with purities of 95% to 98% from multiple suppliers . In contrast, some analogs such as 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline are often available at lower purities (e.g., 95-97%) .

Purity & availability
Supporting evidence
95–98% (multiple vendors); higher max. purity vs N-cyclohexyl analog (97%)
May reduce supplementary purification steps in research workflows.
Vendor specification review advised for lot-specific confirmation.
Procurement Purity Supply Chain

Hydrogen Bond Donors/Acceptors & Rotatable Bonds

The compound has 1 hydrogen bond donor (N-H) and 4 hydrogen bond acceptors (nitro and ethoxy oxygens), with 5 rotatable bonds [1]. The N-butyl analog possesses 7 rotatable bonds, increasing conformational entropy and potentially reducing binding affinity in target interactions .

Rotatable bonds
Cross-study comparable
5 rotatable bonds; Δ = -2 vs N-butyl analog (7 bonds)
Suggests lower conformational flexibility compared to bulkier analogs.
Relevant for structure-based design selectivity assessment.
Drug Design Molecular Flexibility Rule of Five

Optimal Applications of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline


Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry

The bromine atom provides a robust handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl groups. The intermediate LogP (3.78) and moderate molecular weight (289.13) make the resulting biaryl products favorable for lead optimization programs targeting CNS or orally bioavailable drugs, where lipophilicity must be carefully controlled [1].

Nitro Reduction and Amine Derivatization Precursor

The nitro group can be selectively reduced to a primary amine, providing a secondary functional handle for further diversification (e.g., amide bond formation, reductive amination). The N-ethyl group remains intact under standard nitro reduction conditions, offering a differentiated substitution pattern compared to N-unsubstituted analogs that would require additional protection/deprotection steps [2].

Agrochemical Intermediate Building Block

The combination of bromo and nitro groups is a common motif in herbicidal and fungicidal lead structures. The compound's physicochemical profile, particularly its balanced LogP, aligns well with the property space of many commercial agrochemicals, making it a logical choice for generating focused libraries in crop protection research [3].

Application
Selection Property
Validation Focus
Suzuki-Miyaura cross-coupling
Bromo handle reactivity; intermediate LogP
Biaryl product lipophilicity control in lead optimization
Nitro reduction & derivatization
Orthogonal nitro/amine functional handles
Selective reduction without N-ethyl group cleavage
Agrochemical intermediate synthesis
Balanced LogP; bromo-nitro motif
Property alignment with crop-protection lead space

Technical Documentation Hub

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18 linked technical documents
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